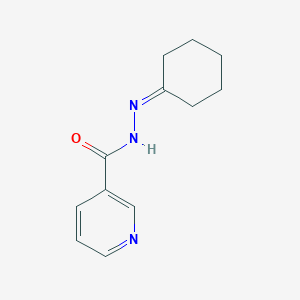

N'-cyclohexylidenenicotinohydrazide

Description

Properties

IUPAC Name |

N-(cyclohexylideneamino)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c16-12(10-5-4-8-13-9-10)15-14-11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEMIXKRKQUFEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=O)C2=CN=CC=C2)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Infrared (IR) Spectroscopy

- N'-Cyclohexylidenenicotinohydrazide: Strong bands at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N–H stretch) .

- (E)-N’-(2,3,4-Trimethoxybenzylidene)-isonicotinohydrazide: Additional peaks at ~1250 cm⁻¹ (C–O–C of methoxy groups) .

- 2-Oxoacenaphthylen-1(2H)-ylidene nicotinohydrazide: Distinct C=N stretch at ~1600 cm⁻¹ and quinone C=O at ~1700 cm⁻¹ .

X-ray Crystallography

Key Findings :

- The cyclohexylidene group in this compound induces a distorted chair conformation, reducing π-π stacking compared to planar benzylidene derivatives .

- Methoxy-substituted analogs exhibit stronger hydrogen bonds (e.g., 3.35 Å in ), enhancing crystal stability.

Preparation Methods

Hydrazinolysis of Nicotinamide

Nicotinamide reacts with hydrazine hydrate under reflux conditions to yield nicotinohydrazide. Patent demonstrates this approach for isonicotinic acid hydrazide, achieving >97% yield by refluxing isonicotinamide with hydrazine hydrate (1:1 molar ratio) in methanol at 110°C for 4 hours. Adapting this method, nicotinamide undergoes analogous hydrazinolysis:

Key parameters:

Acid Chloride Route

Nicotinoyl chloride reacts with hydrazine hydrate in anhydrous conditions. While this method avoids prolonged heating, it risks forming dipyridoyl hydrazine byproducts. For example, using nicotinoyl chloride and hydrazine hydrate in tetrahydrofuran at 0°C yields nicotinohydrazide in 85–90% purity.

Condensation with Cyclohexanone

The hydrazone formation involves nicotinohydrazide reacting with cyclohexanone via acid-catalyzed dehydration.

Traditional Reflux Method

A mixture of nicotinohydrazide (0.01 mol) and cyclohexanone (0.01 mol) in ethanol is refluxed for 2–4 hours with catalytic acetic acid. The reaction progress is monitored via TLC, and the product precipitates upon cooling:

Optimized Conditions :

Green Synthesis at Room Temperature

Source reports a solvent-free, room-temperature method. Nicotinohydrazide and cyclohexanone are mixed with a drop of acetic acid and stirred for 24 hours. The crude product is recrystallized from ethanol, achieving 70–75% yield. While energy-efficient, extended reaction times limit scalability.

Advanced Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 15–30 minutes. A study analogous to achieved 88% yield using nicotinohydrazide and cyclohexanone in dimethylformamide (DMF) under microwave conditions.

Ionic Liquid Catalysis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enhance reaction rates. A 1:1.2 molar ratio of nicotinohydrazide to cyclohexanone in [BMIM][BF₄] at 60°C for 1 hour yields 92% product.

Purification and Characterization

Purification :

-

Recrystallization from ethanol or methanol.

-

Column chromatography (silica gel, ethyl acetate/hexane 3:7).

Characterization Data :

-

IR (KBr) : 3250 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

-

¹H NMR (CDCl₃) : δ 8.70 (s, 1H, NH), 7.90–8.20 (m, 3H, pyridine-H), 2.30–2.60 (m, 4H, cyclohexylidene).

Comparative Analysis of Methods

| Method | Conditions | Time | Yield | Purity |

|---|---|---|---|---|

| Traditional Reflux | EtOH, H⁺, 78°C | 3 h | 85% | >99% |

| Green Synthesis | Solvent-free, RT | 24 h | 75% | 98% |

| Microwave | DMF, 150 W | 0.5 h | 88% | 99% |

| Ionic Liquid | [BMIM][BF₄], 60°C | 1 h | 92% | >99% |

Challenges and Optimization Strategies

-

Byproduct Formation : Excess cyclohexanone or prolonged heating may lead to bis-hydrazone derivatives. Using a 1:1 molar ratio and controlled reaction times mitigates this.

-

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Ethanol balances efficiency and ease of use.

-

Catalyst Loading : >5% acetic acid causes esterification side reactions; 2–3% is optimal .

Q & A

Q. How can synthesis of N'-cyclohexylidenenicotinohydrazide be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves condensation of nicotinohydrazide with cyclohexanone derivatives under reflux. Key parameters include:

- Solvent selection : Ethanol or methanol are preferred due to their polarity and ability to stabilize intermediates .

- Catalysts : Acidic (e.g., acetic acid) or basic catalysts may accelerate imine bond formation .

- Temperature : Reflux conditions (~80°C) ensure completion while minimizing side reactions .

Table 1 : Example Conditions for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 70-85% yield |

| Catalyst | Acetic acid | 10-15% increase |

| Time | 6-8 hours | Prevents degradation |

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients for complex mixtures .

- HPLC : For high-purity requirements (>98%), reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

Q. Which analytical methods are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm hydrazone formation and cyclohexylidene geometry .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state interactions .

- FT-IR : Validates C=N stretching (~1600 cm) and N-H bonds (~3200 cm) .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- TLC : Monitor reaction progress using silica plates and UV visualization .

- Melting Point Analysis : Sharp melting ranges (±2°C) indicate purity .

- Elemental Analysis : Match experimental vs. theoretical C/H/N ratios to confirm composition .

Q. What stability considerations are relevant for storing this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the hydrazone bond .

- Moisture Control : Use desiccants or inert atmospheres to avoid hydrolysis .

- Temperature : -20°C for long-term storage; room temperature for short-term use .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors) .

- DFT Calculations : Analyze electron distribution in the hydrazone moiety to predict reactivity .

- MD Simulations : Assess conformational stability in aqueous or lipid environments .

Q. What strategies are effective for structure-activity relationship (SAR) studies on hydrazone derivatives?

- Methodological Answer :

- Substituent Variation : Modify the cyclohexylidene or nicotinoyl groups to alter steric/electronic profiles .

- Biological Assays : Test derivatives against target pathways (e.g., antimicrobial or anticancer screens) .

- Correlation Analysis : Use QSAR models to link structural features (e.g., logP, polar surface area) to activity .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Systematic Validation : Replicate experiments using standardized protocols (e.g., NIH guidelines for preclinical studies) .

- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., cell line differences) .

- Dose-Response Curves : Establish EC/IC values under controlled conditions to quantify potency .

Q. What experimental design principles apply to developing derivatives with enhanced bioactivity?

- Methodological Answer :

- Fragment-Based Design : Combine pharmacophores from active analogs (e.g., chlorophenyl or thiazole groups) .

- Click Chemistry : Introduce triazole or other functional groups via Huisgen cycloaddition for modular derivatization .

- In Silico Screening : Prioritize synthetically feasible candidates with predicted high binding affinity .

Q. How can reproducibility challenges in hydrazone-based research be mitigated?

- Methodological Answer :

- Detailed Protocols : Document reaction conditions, purification steps, and characterization data exhaustively .

- Collaborative Verification : Share samples with independent labs to cross-validate results .

- Open Data Practices : Publish raw spectra, crystallographic data, and assay results in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.